4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]-
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Overview
Description
4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- is a complex organic compound that features a pyrimidine ring, a benzofuran moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- typically involves multi-step organic reactionsCommon reagents used in these reactions include bromoketones, 2-aminopyridines, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- involves its interaction with specific molecular targets, such as retinoid X receptor alpha (RXRa). This interaction can modulate various biological pathways, leading to effects such as apoptosis in cancer cells . The compound’s ability to bind selectively to RXRa and induce apoptosis makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- is unique due to its specific structural features, such as the combination of a benzofuran moiety with a pyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
874146-70-0 |
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Molecular Formula |
C23H18ClN3O3S |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H18ClN3O3S/c1-13(2)31-23-25-12-16(24)19(27-23)22(29)26-18-15-10-6-7-11-17(15)30-21(18)20(28)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,26,29) |
InChI Key |
AOSFMLDSESBWMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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